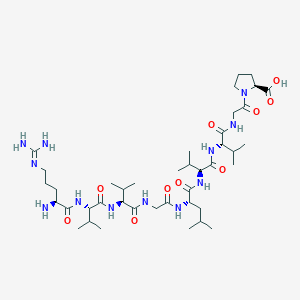![molecular formula C22H18N2O5 B12597336 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid CAS No. 649774-09-4](/img/structure/B12597336.png)
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid is an organic compound with the molecular formula C22H18N2O5 This compound is characterized by the presence of a benzamidophenoxy group attached to an acetamido benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzamidophenol with chloroacetic acid to form 4-benzamidophenoxyacetic acid. This intermediate is then reacted with 3-amino benzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and benzamidophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Acetamidobenzoic acid: A simpler derivative with similar structural features.
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: A related compound with a benzoxazinone structure.
Para-aminobenzoic acid (PABA): A well-known compound with similar functional groups.
Uniqueness
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
属性
CAS 编号 |
649774-09-4 |
|---|---|
分子式 |
C22H18N2O5 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
3-[[2-(4-benzamidophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H18N2O5/c25-20(23-18-8-4-7-16(13-18)22(27)28)14-29-19-11-9-17(10-12-19)24-21(26)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,25)(H,24,26)(H,27,28) |
InChI 键 |
KZZFQVVVTASORZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)
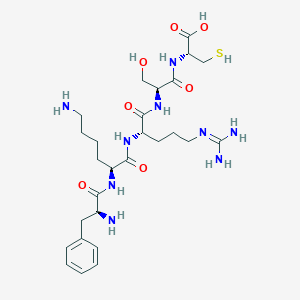

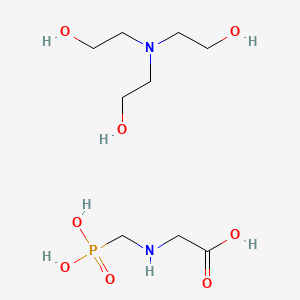
![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)
![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
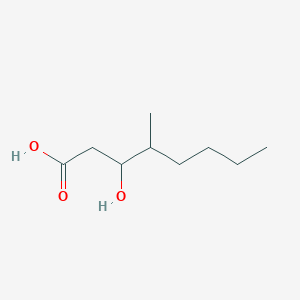
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
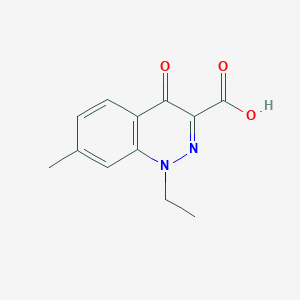
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
